![molecular formula C14H26O6 B13993215 2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate CAS No. 26962-26-5](/img/structure/B13993215.png)
2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate is an organic compound with the molecular formula C14H26O6 It is an ester, characterized by the presence of two butanoate groups attached to a central ethoxyethoxyethoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate typically involves esterification reactions. One common method is the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols with acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol and butanoic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential as a biodegradable ester in drug delivery systems.
Medicine: Explored for its use in the formulation of prodrugs, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate involves its hydrolysis to release the corresponding alcohol and carboxylic acid. This process can occur under physiological conditions, making it suitable for applications in drug delivery. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate: Similar structure but with a hydroxyl group instead of an ester group.
2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl acetate: Similar structure but with an acetate group instead of a butanoate group.
Uniqueness
2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate is unique due to its dual butanoate groups, which confer specific chemical properties such as increased hydrophobicity and potential for hydrolysis. This makes it particularly useful in applications requiring controlled release of butanoic acid or its derivatives.
Propiedades
Número CAS |
26962-26-5 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
2-[2-(2-butanoyloxyethoxy)ethoxy]ethyl butanoate |
InChI |
InChI=1S/C14H26O6/c1-3-5-13(15)19-11-9-17-7-8-18-10-12-20-14(16)6-4-2/h3-12H2,1-2H3 |
Clave InChI |
AJMJPGWUPHIMKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCOCCOCCOC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


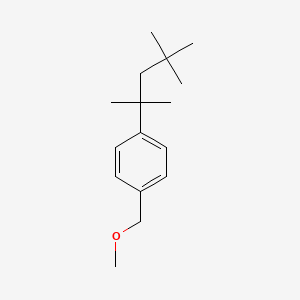

![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
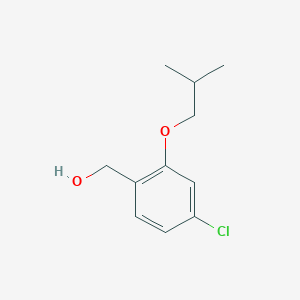
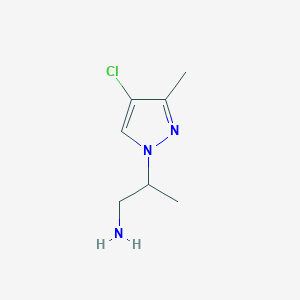
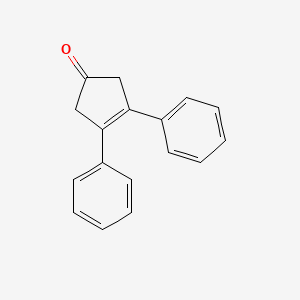
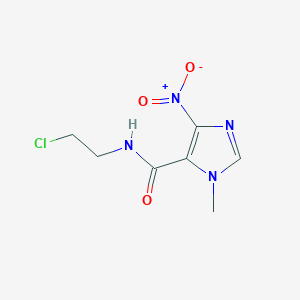
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)

